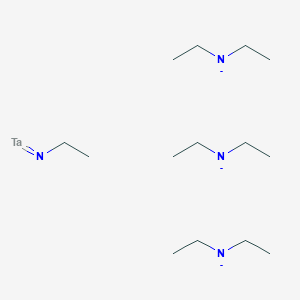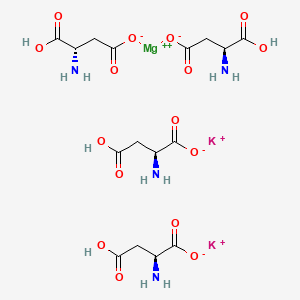
Tris(diethylamido)(ethylimido)tantalum(V)
概要
説明
Tris(diethylamido)(ethylimido)tantalum(V) is an organo-metallic compound . It is used in applications requiring non-aqueous solubility such as recent solar energy and water treatment applications . It has also been used as a precursor for Ta2O5 thin films deposition as well as highly conformal atomic layer deposition of tantalum oxide .
Molecular Structure Analysis
The linear formula for Tris(diethylamido)(ethylimido)tantalum(V) is C2H5NTa(N(C2H5)2)3 . The molecular weight is 440.40 .Chemical Reactions Analysis
Tris(diethylamido)(ethylimido)tantalum(V) has been used in the atomic layer deposition of tantalum oxide . It is also used in the deposition of Ta2O5 thin films .Physical And Chemical Properties Analysis
Tris(diethylamido)(ethylimido)tantalum(V) is a liquid at room temperature . It has a density of 1.31 g/mL at 25 °C . The refractive index is 1.51 (lit.) .科学的研究の応用
1. Organometallic Chemistry and Bond Formation
Takahashi et al. (1978) explored the thermal decomposition of pentakis(diethylamido)tantalum, resulting in the formation of ethylimino(C,N)tris(diethylamido)tantalum. This study revealed the compound's ability to react with methyl isocyanate and decompose into ethylimido-complex and ethylene, demonstrating significant organometallic chemistry potential (Takahashi et al., 1978).
2. Chemical Vapor Deposition (CVD) for Film Formation
Machida et al. (2002) synthesized diethylamido tantalum as a precursor for Ta- and Hf-compound films. They used it for metal-organic CVD, producing TaN thin films. This indicates its application in creating high-quality, amorphous TaN films with good step coverage, suggesting potential uses in semiconductor and coating technologies (Machida et al., 2002).
3. Atomic Layer Deposition (ALD) in Material Science
Burton et al. (2008) demonstrated the use of (tert-butylimido)tris(diethylamido) tantalum in the atomic layer deposition (ALD) of tantalum nitride. Their study revealed higher growth rates and densities in the films compared to those grown using ammonia, showcasing its effectiveness in creating high-quality films for material science applications (Burton et al., 2008).
4. Electrocatalysis and Hydrogen Evolution
Thiyagarajan et al. (2022) utilized chemical vapor deposited tantalum-oxy nitride film, employing tris(diethylamino)(ethylimino)tantalum(V), as a self-supported electrocatalyst for hydrogen evolution reaction (HER). This film showed enhanced HER activity and lower charge transfer resistance, signifying its potential in electrocatalytic applications, particularly in energy conversion technologies (Thiyagarajan et al., 2022).
Safety And Hazards
Tris(diethylamido)(ethylimido)tantalum(V) is classified as a flammable liquid and vapor (H225), and in contact with water, it releases flammable gases (H261). It causes severe skin burns and eye damage (H314), and serious eye damage (H318) . It is recommended to avoid contact with skin or eyes, avoid breathing sprays, mists, vapors and gases, and to eliminate all local and distant ignition sources .
将来の方向性
Tris(diethylamido)(ethylimido)tantalum(V) is currently used in applications requiring non-aqueous solubility such as recent solar energy and water treatment applications . It is also used as a precursor for Ta2O5 thin films deposition as well as highly conformal atomic layer deposition of tantalum oxide . The future directions of this compound could involve further exploration of these applications and potentially discovering new ones.
特性
IUPAC Name |
diethylazanide;ethyliminotantalum | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H10N.C2H5N.Ta/c3*1-3-5-4-2;1-2-3;/h3*3-4H2,1-2H3;2H2,1H3;/q3*-1;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVQKHFDFSMBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CCN=[Ta] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H35N4Ta-3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398975 | |
| Record name | Tris(diethylamido)(ethylimido)tantalum(V) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylazanide;ethyliminotantalum | |
CAS RN |
67313-80-8 | |
| Record name | Tris(diethylamido)(ethylimido)tantalum(V) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline](/img/structure/B3183060.png)






![{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium](/img/structure/B3183104.png)




